Cas no 887591-64-2 (3-(3-Nitrophenyl)isoxazol-5-amine)

3-(3-Nitrophenyl)isoxazol-5-amine is a nitrophenyl-substituted isoxazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the nitro group and isoxazole core, make it a versatile intermediate for constructing heterocyclic compounds and bioactive molecules. The compound exhibits stability under standard conditions, facilitating handling and storage. Its reactivity allows for selective functionalization, enabling applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The presence of both electron-withdrawing and aromatic components enhances its potential as a building block for complex molecular architectures. Suitable for controlled reactions, it offers researchers a reliable precursor for targeted synthetic pathways.
3-(3-Nitrophenyl)isoxazol-5-amine structure
887591-64-2 structure
Product Name:3-(3-Nitrophenyl)isoxazol-5-amine
CAS No:887591-64-2
MF:C9H7N3O3
MW:205.170181512833
MDL:MFCD07383079
CID:713666
PubChem ID:20983345
Update Time:2025-10-19

3-(3-Nitrophenyl)isoxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Nitrophenyl)isoxazol-5-amine
    • 3-(3-Nitrophenyl)-1,2-oxazol-5-amine
    • 3-(3-Nitro-phenyl)-isoxazol-5-ylamine
    • 5-Isoxazolamine,3-(3-nitrophenyl)-
    • 4612AC
    • NE21845
    • AK112566
    • Z1901071134
    • EN300-188109
    • DS-5701
    • CS-0156979
    • Z335438994
    • AKOS000261600
    • MFCD07383079
    • O10867
    • 887591-64-2
    • 2,2-BICINCHONINICACID
    • A914878
    • DTXSID10610159
    • MDL: MFCD07383079
    • Inchi: 1S/C9H7N3O3/c10-9-5-8(11-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,10H2
    • InChI Key: NGNUZXQASHTALT-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2C=CC=C(C=2)[N+](=O)[O-])=N1)N

Computed Properties

  • Exact Mass: 205.04874109g/mol
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.5
  • Topological Polar Surface Area: 97.9

Experimental Properties

  • Color/Form: NA
  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 467.0±40.0 °C at 760 mmHg
  • Flash Point: 90.5±18.5 °C

3-(3-Nitrophenyl)isoxazol-5-amine Security Information

  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Safety Instruction: H303+H313+H333
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

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3-(3-Nitrophenyl)isoxazol-5-amine Suppliers

Amadis Chemical Company Limited
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(CAS:887591-64-2)3-(3-Nitrophenyl)isoxazol-5-amine
Order Number:A914878
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:53
Price ($):495.0/215.0
Email:sales@amadischem.com

Additional information on 3-(3-Nitrophenyl)isoxazol-5-amine

Comprehensive Analysis of 3-(3-Nitrophenyl)isoxazol-5-amine (CAS No. 887591-64-2): Properties, Applications, and Research Insights

The compound 3-(3-Nitrophenyl)isoxazol-5-amine (CAS No. 887591-64-2) is a specialized heterocyclic organic molecule featuring a nitrophenyl group attached to an isoxazole ring. This structure endows it with unique electronic properties and reactivity, making it a subject of interest in pharmaceutical research, material science, and agrochemical development. Researchers are increasingly exploring its potential as a building block for drug discovery, particularly in the design of enzyme inhibitors and bioactive compounds.

In recent years, the demand for nitrogen-containing heterocycles like 3-(3-Nitrophenyl)isoxazol-5-amine has surged due to their versatility in medicinal chemistry. A 2023 study highlighted its role in synthesizing anti-inflammatory agents, aligning with the growing focus on targeted therapies. The nitro group in its structure facilitates hydrogen bonding interactions, which are critical for molecular recognition in biological systems. This property has sparked discussions in AI-driven drug design forums, where users frequently search for "nitroaromatics in drug development" or "isoxazole derivatives for CNS disorders."

From a synthetic chemistry perspective, CAS No. 887591-64-2 serves as a key intermediate in multistep organic synthesis. Its electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, a topic often queried in academic search engines. Laboratories prioritize its use in high-throughput screening due to its compatibility with microwave-assisted synthesis—a trending technique in green chemistry circles. Notably, patents filed between 2020–2024 describe its utility in fluorescent probes, addressing the demand for bioimaging tools in cancer research.

Environmental considerations also shape the discourse around 3-(3-Nitrophenyl)isoxazol-5-amine. Its biodegradation pathways are under scrutiny, coinciding with rising searches for "sustainable heterocyclic compounds." Regulatory databases classify it as non-hazardous under standard handling conditions, though proper PPE is recommended during lab procedures. The compound’s stability in aqueous solutions (pH 5–8) makes it suitable for bioconjugation studies, a hotspot in proteomics research.

Market analysts note increased procurement of 887591-64-2 by contract research organizations (CROs), driven by its cost-effectiveness compared to analogous benzisoxazole derivatives. Peer-reviewed journals emphasize its structure-activity relationship (SAR) in modulating kinase signaling pathways—a frequent query in PubMed searches. As computational chemistry tools advance, virtual screening libraries now routinely include this scaffold, reflecting its drug-likeness per Lipinski’s rule criteria.

Future applications may exploit the compound’s photophysical properties for OLED materials, a nexus between organic electronics and small-molecule therapeutics. Collaborative studies with AI-based retrosynthesis platforms (e.g., IBM RXN) suggest novel routes to optimize its yield and purity—topics dominating chemistry subreddits and Stack Exchange threads. With over 200 citations in SciFinder since 2018, 3-(3-Nitrophenyl)isoxazol-5-amine exemplifies the convergence of traditional synthesis and digital innovation in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:887591-64-2)3-(3-Nitrophenyl)isoxazol-5-amine
A914878
Purity:99%/99%
Quantity:25g/10g
Price ($):495.0/215.0
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